molecular formula C18H13N3O3S3 B2793080 N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477556-13-1

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2793080
CAS No.: 477556-13-1
M. Wt: 415.5
InChI Key: ZSGVXUXWPUVFHK-UHFFFAOYSA-N
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Description

The compound N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a fused heterocyclic molecule featuring a 1,4-benzodioxine core integrated with 1,3,4-thiadiazole and 1,2,4-thiadiazole rings. Its synthesis likely follows a pathway analogous to benzodioxine-based thiadiazole derivatives (Table 1), involving:

Formation of a thiosemicarbazone intermediate via condensation of 2-formyl-1,4-benzodioxine with thiosemicarbazide in methanol .

Iodine-mediated cyclization in 1,4-dioxane to generate the fused thiadiazole system .

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-25-18-20-11-4-3-10-14(15(11)27-18)26-17(19-10)21-16(22)9-2-5-12-13(8-9)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGVXUXWPUVFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps. One common approach is the Jacobsen cyclization of thioamide to the corresponding thiazole derivative, followed by further functionalization to introduce the benzothiazole ring . The reaction conditions typically involve the use of oxidizing agents such as aqueous potassium ferricyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole and benzothiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl sulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730

Mechanism of Action

The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the thiazole and benzothiazole rings suggests that the compound may inhibit or modulate the activity of specific proteins involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Compound Core Structure Substituents Biological Target
Target Compound Benzodioxine + bis-thiadiazole + methylsulfanyl N-linked 2,3-dihydro-1,4-benzodioxine-6-carboxamide α-Amylase/α-glucosidase
1,4-Benzodioxine-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs (1–25) Benzodioxine + bis-thiadiazole Variable aryl/alkyl groups at position 11 α-Amylase/α-glucosidase
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic dithia-aza system 4-Methoxyphenyl, ketone moiety Not reported
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate derivatives (4a–4u) Benzodioxine + ester/carboxylate Styryl-imidazole or nitro-styryl groups Anticancer/antimicrobial

Key Observations :

  • Compared to tetracyclic analogs , the target lacks a ketone moiety but incorporates a carboxamide, which may improve solubility and metabolic stability.

Biological Activity

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features suggest various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound features a benzodioxine core linked to a dithia-diazatricyclo structure characterized by multiple sulfur and nitrogen atoms. The molecular formula is C19H22N4S2O3C_{19}H_{22}N_4S_2O_3 with a molecular weight of approximately 450.43 g/mol. The presence of the methylsulfanyl group enhances its biological reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial and fungal strains. This is attributed to its interaction with microbial enzymes or cellular structures.
  • Enzyme Inhibition : The compound's structural motifs allow it to act as an inhibitor for specific enzymes involved in disease processes. For instance, it may inhibit topoisomerase I, which is crucial in DNA replication and transcription.
  • Potential Anticancer Properties : Similar compounds have been studied for their anticancer effects due to their ability to disrupt cellular processes in cancer cells. The unique arrangement of heterocycles suggests potential pathways for further research in this area.

The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. The thiazole and benzothiazole rings suggest potential binding sites that could modulate enzyme activity or receptor signaling pathways. Additionally, the methylsulfanyl group may enhance binding affinity and specificity .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Antimicrobial Studies :
    • A study reported that related thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for this compound as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies on structurally similar compounds have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies :
    • Research indicates that compounds with similar scaffolds can effectively inhibit enzymes like topoisomerase I by stabilizing the enzyme-DNA complex, leading to impaired DNA replication in cancer cells .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTopoisomerase I inhibition
AnticancerReduced proliferation of cancer cells

Q & A

Q. What are the common synthetic routes for preparing this tricyclic compound, and what key reagents or conditions are required?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. Key steps include:

  • Amide bond formation : Reacting the tricyclic amine intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using coupling agents like EDCI or HATU in dichloromethane or DMF .
  • Thioether linkage introduction : Using methanethiol (CH₃SH) under basic conditions (e.g., NaOH or triethylamine) to functionalize the core structure .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography : For absolute configuration determination and bond-length analysis (mean C–C = 0.005 Å, R-factor < 0.05) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 500–600 range) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess IC₅₀ .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic vs. crystallographic data for structural assignments?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and simulate NMR/IR spectra, comparing them with experimental data to identify discrepancies .
  • Docking studies : Predict binding conformations to enzymes or receptors, cross-referenced with crystallographic data to validate active-site interactions .
  • Dynamic simulations : MD simulations in explicit solvent (e.g., water) to assess conformational flexibility and explain NMR line broadening .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize cyclization steps in toluene at 80°C with Pd(OAc)₂ .
  • In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Chiral resolution : Use immobilized lipases (e.g., Candida antarctica) for enantiomeric separation if racemization occurs .

Q. How can AI-driven platforms enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Virtual screening : Train neural networks on existing bioactivity data (e.g., PubChem BioAssay) to predict substituent effects on target binding .
  • Generative chemistry : Use reinforcement learning (e.g., REINVENT) to propose novel analogs with optimized ADMET profiles .
  • Reaction pathway prediction : Tools like IBM RXN for retrosynthetic planning, prioritizing routes with fewer steps and higher atom economy .

Q. What methodologies address conflicting bioactivity results across different assay platforms?

Methodological Answer:

  • Orthogonal assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
  • Meta-analysis : Pool data from multiple studies (e.g., ChEMBL) using random-effects models to identify statistically significant trends .
  • Mechanistic studies : CRISPR-Cas9 gene editing to knock out putative targets, confirming on-target effects .

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